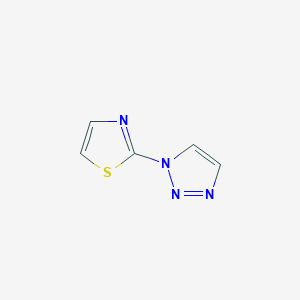
2-(1H-1,2,3-Triazol-1-yl)thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-Triazol-1-yl)thiazole is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Triazoles, on the other hand, are well-regarded for their pharmacological potentials . The fusion of these two rings in a single molecule offers a unique scaffold for the development of new bioactive compounds.
准备方法
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with azides in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(1H-1,2,3-Triazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products: These reactions can yield a variety of products, including substituted thiazoles and triazoles, depending on the reagents and conditions used.
科学研究应用
2-(1H-1,2,3-Triazol-1-yl)thiazole has found applications in several fields:
作用机制
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
2-(1H-1,2,3-Triazol-1-yl)thiazole can be compared to other similar compounds, such as:
1-(2-Thiazolyl)-1H-1,2,4-triazole: This compound has a similar structure but with a different triazole ring, which can lead to variations in biological activity.
2-(2-Thiazolyl)-1H-1,2,3-triazole: The position of the thiazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Thiazolyl)-1H-1,3,4-triazole: Another structural isomer with potential differences in pharmacological properties.
属性
CAS 编号 |
179753-59-4 |
|---|---|
分子式 |
C5H4N4S |
分子量 |
152.18 g/mol |
IUPAC 名称 |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
InChI 键 |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
规范 SMILES |
C1=CN(N=N1)C2=NC=CS2 |
同义词 |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















